molecular formula C8H16O3 B3264387 2-Isopropyl-5-hydroxymethyl-1,3-dioxane CAS No. 39113-74-1

2-Isopropyl-5-hydroxymethyl-1,3-dioxane

Cat. No.: B3264387
CAS No.: 39113-74-1
M. Wt: 160.21 g/mol
InChI Key: ZZETUFLYPMIVJC-UHFFFAOYSA-N
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Description

2-Isopropyl-5-hydroxymethyl-1,3-dioxane is a specialized 1,3-dioxane derivative designed for advanced research and development. This compound is of significant interest in synthetic organic chemistry, particularly as a potential intermediate or protected building block for the construction of complex molecules. The 1,3-dioxane ring can serve as a protective group for diols or hydroxy-aldehydes, and the presence of the hydroxymethyl group provides a handle for further chemical modification, making it a versatile precursor. Research into similar 1,3-dioxane compounds highlights their utility as key intermediates in the synthesis of dendrimers and other precision polymers . Furthermore, 1,3-dioxane derivatives are actively studied in oxidation reactions to understand their kinetic behavior and reactivity patterns . This reagent offers researchers a valuable tool for exploring new synthetic pathways, developing novel materials, and studying the fundamental chemical properties of heterocyclic compounds.

Properties

IUPAC Name

(2-propan-2-yl-1,3-dioxan-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)8-10-4-7(3-9)5-11-8/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZETUFLYPMIVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OCC(CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246452
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35113-53-2
Record name trans-2-(1-Methylethyl)-1,3-dioxane-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve high throughput and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-hydroxymethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like alkoxides, amines, or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-5-hydroxymethyl-1,3-dioxane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds, facilitating selective reactions and improving yields.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers, resins, and other materials requiring stable cyclic acetals.

Mechanism of Action

The mechanism by which 2-Isopropyl-5-hydroxymethyl-1,3-dioxane exerts its effects is primarily through its role as a protecting group in organic synthesis. It forms stable cyclic acetals with carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical data for 2-isopropyl-5-hydroxymethyl-1,3-dioxane and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
This compound 4728-12-5 C₈H₁₆O₃ -CH₂OH (5), -CH(CH₃)₂ (2) 160.21 g/mol Moderate hydrophilicity; synthetic intermediate
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane 22644-78-6 C₁₁H₂₂O₃ -CH₂CH₂OCH₃ (5), -CH₃ (2), -CH(CH₃)₂ (5) 202.29 g/mol Enhanced lipophilicity; methoxy group improves solubility in organic solvents
2-Isopropyl-5-(cyclohexylsulfonyl)-1,3-dioxane N/A C₁₃H₂₄O₄S -SO₂C₆H₁₁ (5), -CH(CH₃)₂ (2) 276.39 g/mol Sulfonyl group increases stability; potential use in polymer chemistry
5-Bromo-5-nitro-1,3-dioxane N/A C₄H₆BrNO₄ -Br (5), -NO₂ (5) 212.0 g/mol High reactivity as a biocide; used in preservatives

Functional Group Analysis

Hydroxymethyl vs. Methoxyethyl
  • This compound : The hydroxymethyl group (-CH₂OH) enhances hydrogen-bonding capability, increasing water solubility compared to methoxyethyl analogues. This property is critical in formulations requiring aqueous compatibility .
  • Methoxyethyl Derivative (CAS 22644-78-6): The methoxyethyl substituent (-CH₂CH₂OCH₃) introduces ether functionality, improving lipophilicity and compatibility with nonpolar solvents. This makes it suitable for reactions in organic media .
Sulfonyl vs. Bromo-Nitro Substituents
  • Sulfonyl Derivative (C₁₃H₂₄O₄S) : The cyclohexylsulfonyl group (-SO₂C₆H₁₁) provides electron-withdrawing effects, stabilizing the dioxane ring against hydrolysis. Such derivatives are explored in high-stability polymers or sulfone-based pharmaceuticals .
  • 5-Bromo-5-nitro-1,3-dioxane : Bromine and nitro groups confer electrophilic reactivity, enabling applications as a broad-spectrum biocide. However, these substituents also increase toxicity, limiting use in consumer products .

Reactivity and Stability

  • Hydrolytic Stability : The hydroxymethyl derivative exhibits moderate stability in aqueous environments, whereas the sulfonyl analogue resists hydrolysis due to strong electron withdrawal .
  • Thermal Degradation : Methoxyethyl and bromo-nitro derivatives decompose at lower temperatures (~110°C for bromo-nitro vs. >150°C for hydroxymethyl).

Q & A

Basic Research Questions

Q. How can the synthesis of 2-isopropyl-5-hydroxymethyl-1,3-dioxane be optimized in a laboratory setting?

  • Methodological Answer : The synthesis of substituted 1,3-dioxanes typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus enables efficient water removal, improving yield . Temperature control (e.g., 80–110°C) and inert gas purging are critical to suppress side reactions. Multi-step protocols may include protecting group strategies for the hydroxymethyl moiety, such as acetylation, to prevent undesired reactivity during cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures product purity.

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NOESY) is critical for structural elucidation. For instance, coupling constants in ¹H NMR reveal chair conformations, while NOESY cross-peaks identify axial/equatorial substituent orientations . High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups (e.g., hydroxymethyl O–H stretch at ~3400 cm⁻¹). X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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